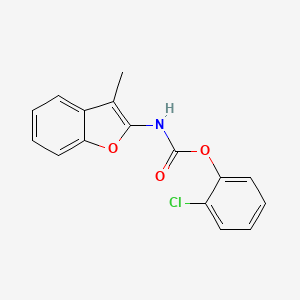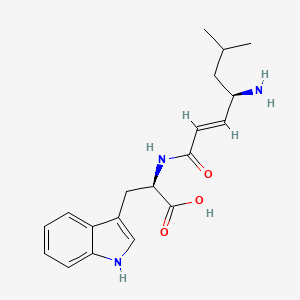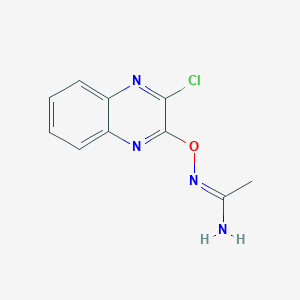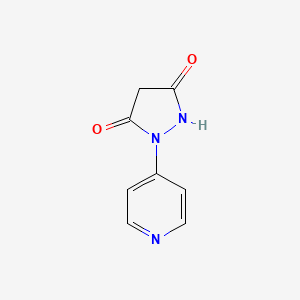![molecular formula C12Br2Cl6O B12902260 1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan](/img/structure/B12902260.png)
1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan is a complex organic compound with the molecular formula C12H2Br2Cl6O. This compound is part of the dibenzofuran family, known for their aromatic structures and significant chemical stability. It is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan typically involves halogenation reactions. One common method includes the bromination and chlorination of dibenzofuran under controlled conditions. The reaction conditions often require the presence of catalysts and specific temperature settings to ensure the selective addition of bromine and chlorine atoms to the dibenzofuran core .
Chemical Reactions Analysis
1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan involves its interaction with molecular targets through halogen bonding and aromatic interactions. These interactions can affect the stability and reactivity of the compound, influencing its chemical behavior in various environments .
Comparison with Similar Compounds
1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan can be compared with other halogenated dibenzofurans, such as:
1,2,3,4,7,8-Hexachlorodibenzofuran: Similar in structure but lacks bromine atoms.
1,2-Dibromo-3-chloropropane: Contains bromine and chlorine but has a different core structure.
1,2,3,4,7,8,9-Heptachlorodibenzo[b,d]furan: Contains more chlorine atoms and has different chemical properties.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12Br2Cl6O |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
1,2-dibromo-3,4,6,7,8,9-hexachlorodibenzofuran |
InChI |
InChI=1S/C12Br2Cl6O/c13-3-1-2-5(15)7(17)8(18)10(20)12(2)21-11(1)9(19)6(16)4(3)14 |
InChI Key |
OBLLJPIBKWMTRF-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


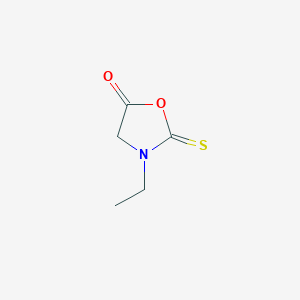
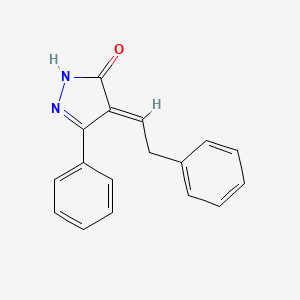

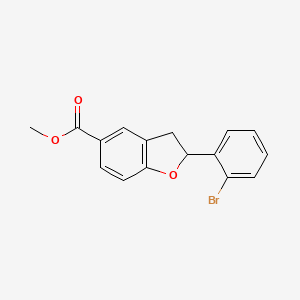
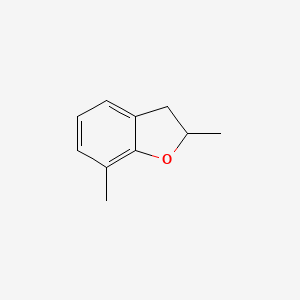

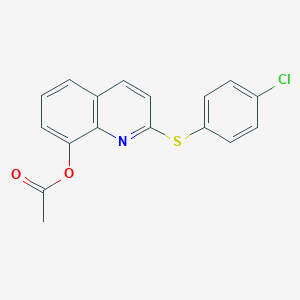
![2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane](/img/structure/B12902240.png)
